MFCD18317569

Description

MFCD18317569 is a chemical compound of significant interest in pharmaceutical and industrial research. Compounds with similar MDL identifiers, such as MFCD11044885 (CAS 918538-05-3) and MFCD13195646 (CAS 1046861-20-4), often exhibit bioactivity in therapeutic areas like oncology or immunology, implying that MFCD18317569 may share functional or structural traits with these molecules .

Properties

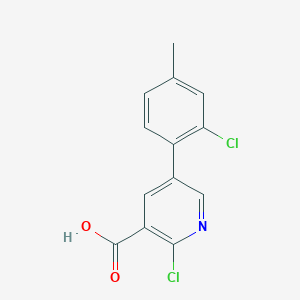

IUPAC Name |

2-chloro-5-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-7-2-3-9(11(14)4-7)8-5-10(13(17)18)12(15)16-6-8/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHYPEINAFWHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70687600 | |

| Record name | 2-Chloro-5-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-76-1 | |

| Record name | 2-Chloro-5-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chloro-4-methylphenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method includes the reaction of 2-chloro-4-methylbenzene with nicotinic acid in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-chloro-4-methylphenyl)nicotinic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Nucleophiles like amines , alcohols , or thiols can be used under basic conditions to replace the chloro groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted nicotinic acid derivatives .

Scientific Research Applications

2-Chloro-5-(2-chloro-4-methylphenyl)nicotinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-chloro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural Insights:

- CAS 918538-05-3 features a pyrrolotriazine core with chlorine substituents, enhancing electrophilic reactivity for target binding in kinase inhibition .

- CAS 1046861-20-4 contains a boronic acid group, enabling covalent interactions in catalytic cycles, a trait absent in halogenated heterocycles like CAS 918538-05-3 .

Functional Differences:

- CYP Inhibition vs. Catalytic Utility : While CAS 918538-05-3 is optimized for enzyme interaction, CAS 1046861-20-4 serves as a synthetic building block, reflecting divergent research applications .

- Lipophilicity : Higher LogP in boronic acid derivatives (e.g., CAS 1046861-20-4) may limit aqueous solubility but enhance membrane permeability, critical for CNS-targeting drugs .

Research Implications and Limitations

- Data Gaps : Direct experimental data for MFCD18317569 are unavailable, necessitating extrapolation from analogs. Regulatory guidelines (e.g., EMA and ICH) emphasize structural and functional similarity assessments for drug approval, which could apply here .

- Synthetic Challenges : Halogenated compounds like CAS 918538-05-3 require precise reaction conditions to avoid by-products, whereas boronic acids demand anhydrous environments for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.